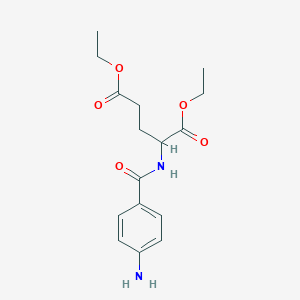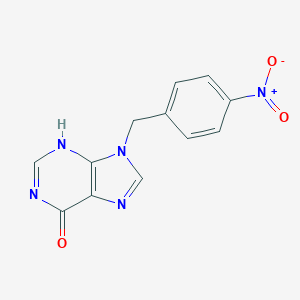
9-(p-Nitrobenzyl)-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-Nitrobenzyl)-9H-purin-6-ol, also known as N6-(4-nitrobenzyl)adenosine-5'-O-monophosphate (NB-AMP), is a modified form of adenosine monophosphate. It has been widely used in scientific research as a photoactivatable cAMP analog, which can be used to study cAMP-dependent signaling pathways.
Mechanism Of Action
The mechanism of action of NB-AMP is based on its ability to mimic the structure and function of cAMP. When NB-AMP is added to cells, it can be converted to cAMP by endogenous phosphodiesterases. However, NB-AMP can also be activated by light, which cleaves the nitrobenzyl group and releases cAMP. This allows researchers to control the timing and location of cAMP signaling with high precision.
Biochemical And Physiological Effects
The biochemical and physiological effects of NB-AMP are similar to those of cAMP. It can activate protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which are key regulators of many cellular processes, such as metabolism, gene expression, and ion channel activity. NB-AMP can also modulate the activity of cyclic nucleotide-gated (CNG) channels, which are involved in vision and olfaction.
Advantages And Limitations For Lab Experiments
One of the main advantages of NB-AMP is its photoactivatable property, which allows researchers to control the timing and location of cAMP signaling with high precision. This is particularly useful for studying complex signaling networks that involve multiple cell types or spatially distinct compartments. However, NB-AMP also has some limitations. For example, its photoactivation efficiency can vary depending on the wavelength and intensity of light used. In addition, NB-AMP can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for NB-AMP research. One direction is to develop new photoactivatable cAMP analogs with improved properties, such as higher photoactivation efficiency and lower toxicity. Another direction is to use NB-AMP to study the role of cAMP signaling in disease models, such as cancer and neurological disorders. Finally, NB-AMP can be used in combination with other optogenetic tools, such as channelrhodopsins and halorhodopsins, to study complex signaling networks in vivo.
Synthesis Methods
NB-AMP can be synthesized by reacting adenosine-5'-monophosphate with 4-nitrobenzyl bromide in the presence of a base. The reaction yields NB-AMP as a white powder, which can be purified by column chromatography.
Scientific Research Applications
NB-AMP has been widely used in scientific research as a photoactivatable cAMP analog. It can be used to study cAMP-dependent signaling pathways, such as the regulation of ion channels, protein kinases, and gene expression. By using light to activate NB-AMP, researchers can precisely control the timing and location of cAMP signaling, which is difficult to achieve with traditional methods.
properties
CAS RN |
13233-86-8 |
|---|---|
Product Name |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18) |
InChI Key |
AWOOIVCGPKFRJZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
synonyms |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



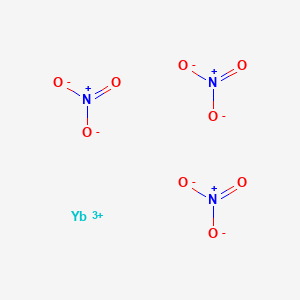
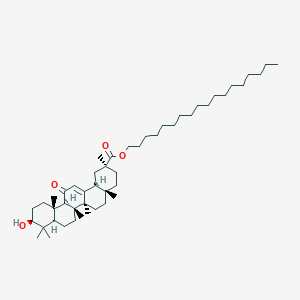
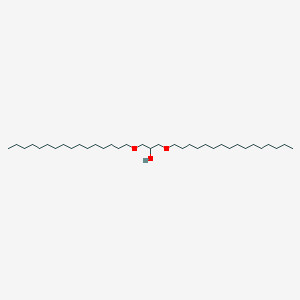
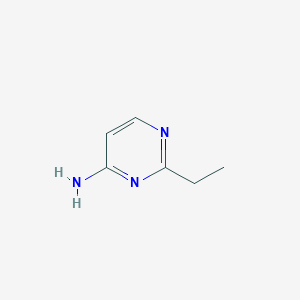
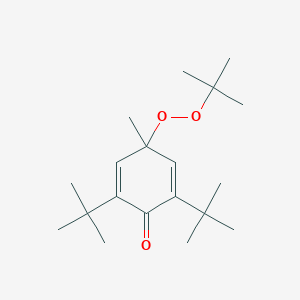
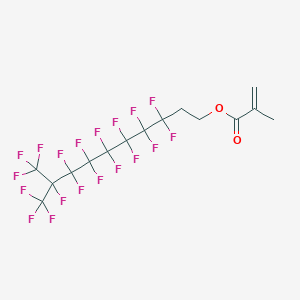

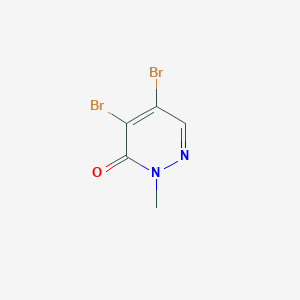
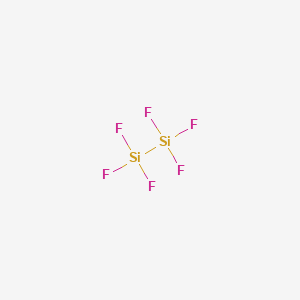

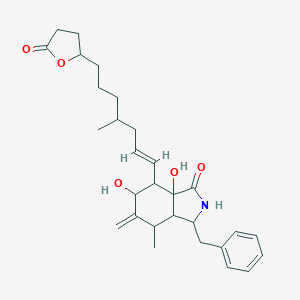
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

